molecular formula C11H9B B1595376 1-Bromo-7-methylnaphthalene CAS No. 7511-27-5

1-Bromo-7-methylnaphthalene

Cat. No.: B1595376
CAS No.: 7511-27-5
M. Wt: 221.09 g/mol
InChI Key: NHAPPEJPUIIOMH-UHFFFAOYSA-N
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Description

1-Bromo-7-methylnaphthalene is an organic compound with the molecular formula C₁₁H₉Br It is a derivative of naphthalene, where a bromine atom is substituted at the first position and a methyl group at the seventh position

Biochemical Analysis

Biochemical Properties

1-Bromo-7-methylnaphthalene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to participate in free radical bromination and nucleophilic substitution reactions . The compound can interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. These interactions often result in the formation of reactive intermediates that can further react with other biomolecules, leading to various biochemical outcomes.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce oxidative stress in cells by generating reactive oxygen species (ROS), which can lead to alterations in cell signaling pathways and gene expression . Additionally, this compound can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activities . For example, the compound can inhibit the activity of certain cytochrome P450 enzymes, thereby affecting the metabolism of other substrates. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under normal conditions, but it can degrade over time when exposed to light or heat . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to persistent oxidative stress and alterations in cellular function. These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce significant toxic effects . For instance, high doses of this compound have been associated with liver toxicity and oxidative damage in animal studies. It is crucial to determine the appropriate dosage to avoid adverse effects and ensure the validity of experimental results.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its degradation and detoxification. The compound is metabolized by enzymes such as cytochrome P450, which catalyze its oxidation to form reactive intermediates . These intermediates can further undergo conjugation reactions with glutathione or other biomolecules, leading to their excretion from the body. The metabolic pathways of this compound are essential for understanding its overall biochemical effects and potential toxicity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, this compound can accumulate in specific tissues, such as the liver, where it undergoes metabolism and detoxification. Understanding the transport and distribution of this compound is crucial for predicting its biological effects and potential toxicity.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria or endoplasmic reticulum, where it interacts with various biomolecules . These interactions can lead to changes in cellular function and metabolism, depending on the specific localization of the compound. Post-translational modifications and targeting signals play a role in directing this compound to its subcellular destinations.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-7-methylnaphthalene can be synthesized through the bromination of 7-methylnaphthalene. The reaction typically involves the use of bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-7-methylnaphthalene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as cyanide (CN⁻) to form nitriles.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium cyanide (NaCN) or potassium cyanide (KCN) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are used.

Major Products Formed:

    Substitution Reactions: Formation of 7-methylnaphthalene-1-carbonitrile.

    Oxidation Reactions: Formation of 1-bromo-7-methyl-2-naphthoic acid.

    Reduction Reactions: Formation of 7-methylnaphthalene.

Scientific Research Applications

1-Bromo-7-methylnaphthalene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

    Biology: It can be used in the study of biological pathways and interactions involving brominated aromatic compounds.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-7-methylnaphthalene involves its interaction with various molecular targets and pathways. The bromine atom can participate in electrophilic aromatic substitution reactions, while the methyl group can influence the compound’s reactivity and stability. The compound’s effects are mediated through its ability to form reactive intermediates and interact with biological macromolecules.

Comparison with Similar Compounds

    1-Bromo-2-methylnaphthalene: Similar structure but with the bromine atom at the second position.

    1-Bromo-4-methylnaphthalene: Bromine atom at the fourth position.

    2-(Bromomethyl)naphthalene: Bromine atom on a methyl group attached to the naphthalene ring.

Uniqueness: 1-Bromo-7-methylnaphthalene is unique due to the specific positioning of the bromine and methyl groups, which can influence its chemical reactivity and potential applications. The position of the substituents can affect the compound’s electronic properties and interactions with other molecules, making it distinct from its isomers.

Properties

IUPAC Name

1-bromo-7-methylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Br/c1-8-5-6-9-3-2-4-11(12)10(9)7-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHAPPEJPUIIOMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC=C2Br)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80324195
Record name 1-bromo-7-methylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80324195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7511-27-5
Record name NSC405991
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Record name 1-bromo-7-methylnaphthalene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-7-methylnaphthalene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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